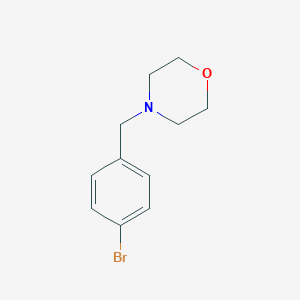

4-(4-Bromobenzyl)morpholine

Beschreibung

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Organic Synthesis

Heterocyclic scaffolds, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and organic synthesis. Their structural diversity and ability to interact with biological targets make them a cornerstone in the development of new therapeutic agents. researchgate.netjchemrev.com Morpholine (B109124), a six-membered heterocyclic compound featuring both an amine and an ether functional group, is a prime example of such a scaffold. jchemrev.com Its unique properties have led to its incorporation into a wide array of biologically active molecules. researchgate.netresearchgate.net

Overview of Morpholine as a Privileged Structure in Drug Design and Development

The morpholine moiety is considered a "privileged structure" in drug design, a term used to describe a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netnih.gov This is attributed to its advantageous physicochemical properties, such as improving the pharmacokinetic profile of drug candidates. nih.govnih.gov The presence of the morpholine ring can enhance solubility, permeability, and metabolic stability, all of which are critical for a drug's effectiveness. acs.orgmdpi.com Consequently, morpholine is a component of numerous approved drugs and experimental therapeutic agents. researchgate.netnih.gov The versatility of the morpholine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity. nih.govontosight.ai

Contextualizing 4-(4-Bromobenzyl)morpholine within the Broader Class of Halogenated Morpholine Derivatives

Halogenated organic compounds, those containing one or more halogen atoms, often exhibit unique chemical and biological properties. In the context of medicinal chemistry, the introduction of a halogen, such as bromine, can significantly influence a molecule's potency and selectivity. mdpi.come3s-conferences.org this compound is a member of this class of halogenated morpholine derivatives. It features a morpholine ring connected to a benzyl (B1604629) group, which is in turn substituted with a bromine atom at the para position of the phenyl ring. This specific substitution pattern can lead to enhanced biological activity, with studies on similar halogenated morpholine derivatives showing potent inhibitory effects on various enzymes. mdpi.comresearchgate.net The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target. mdpi.com

Chemical Properties and Synthesis of this compound

The compound this compound has the chemical formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . sigmaaldrich.com It is typically a solid at room temperature. sigmaaldrich.com

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of morpholine with 1-bromo-4-(bromomethyl)benzene. Another approach is the amination of benzylic fluorides, such as 1-bromo-4-(fluoromethyl)benzene, with morpholine. beilstein-journals.org Purification of the final product is often carried out using silica (B1680970) gel chromatography. beilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Physical Form | Solid |

| InChI | 1S/C11H14BrNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |

| InChI Key | KWJZFQQTDGVBOX-UHFFFAOYSA-N |

| SMILES String | BrC1=CC=C(CN2CCOCC2)C=C1 |

This data is compiled from various chemical databases. sigmaaldrich.comuni.lu

Spectroscopic Data and Structural Analysis

Spectroscopic techniques are crucial for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. In the ¹H NMR spectrum, characteristic signals for the morpholine and bromobenzyl protons are observed. rsc.org For instance, the protons of the morpholine ring typically appear as multiplets in the range of 3.25-3.74 ppm, while the benzylic protons show a singlet around 3.91 ppm. rsc.orgresearchgate.net The aromatic protons of the bromobenzyl group appear as doublets around 7.17 and 7.45 ppm. rsc.orgresearchgate.net The ¹³C NMR spectrum further confirms the structure with signals corresponding to the different carbon atoms in the molecule. rsc.orgrsc.org

Chemical Reactivity and Potential Applications

The reactivity of this compound is influenced by the presence of the morpholine nitrogen, the aromatic ring, and the bromine atom. The bromine atom on the phenyl ring can undergo various substitution reactions, allowing for the introduction of other functional groups. smolecule.com This makes it a useful intermediate in the synthesis of more complex molecules. smolecule.com

The morpholine moiety itself can be a key pharmacophore, contributing to the biological activity of the molecule. jchemrev.comresearchgate.net Research on related morpholine derivatives has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.aiontosight.ai For example, some morpholine-containing compounds have been investigated as inhibitors of enzymes like carbonic anhydrase and monoamine oxidase. researchgate.netrsc.org While specific biological activities for this compound are not extensively documented in the provided search results, its structural similarity to other biologically active morpholine derivatives suggests its potential as a lead compound for drug discovery.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-bromophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJZFQQTDGVBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354817 | |

| Record name | 4-(4-bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132833-51-3 | |

| Record name | 4-(4-bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132833-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Bromobenzyl Morpholine and Its Analogues

Synthesis of Advanced Morpholine (B109124) Derivatives Incorporating the 4-Bromobenzyl Moiety

The 4-(4-bromobenzyl)morpholine scaffold serves as a valuable building block for the construction of more complex molecules. The presence of the bromo-substituent on the phenyl ring provides a chemical handle for further functionalization, typically through cross-coupling reactions, while the morpholine core can be part of a larger heterocyclic system.

The synthesis of complex molecular conjugates often involves multi-step reaction sequences where the this compound unit is introduced and then elaborated. For example, the bromine atom can be replaced or transformed using transition-metal-catalyzed reactions like Suzuki, Sonogashira, or Heck couplings to form new carbon-carbon or carbon-heteroatom bonds.

These multi-step processes allow for the strategic assembly of complex architectures, linking the 4-bromobenzyl)morpholine core to other pharmacophores or functional groups mdpi.comnih.gov. The development of automated synthesis platforms and flow chemistry techniques has further enabled the efficient construction of such elaborate molecules in a sequential and controlled manner mpg.desyrris.jp.

Nitrogen and sulfur-containing heterocycles are of significant interest due to their diverse biological activities digitellinc.comopenmedicinalchemistryjournal.com. The this compound core can be integrated into these structures. A notable example is the synthesis of thiophene derivatives bearing both morpholino and bromobenzoyl groups. In one procedure, 3-morpholino-2-phenylthioacrylic acid morpholide reacts with 4-bromophenacyl bromide in the presence of triethylamine to yield 5-(4-bromobenzoyl)-2-morpholino-3-phenylthiophene orgsyn.org. Although this example features a benzoyl linker rather than a benzyl (B1604629) linker, it directly demonstrates a synthetic route that combines a bromo-aromatic ring, a morpholine substituent, and a sulfur-containing heterocycle (thiophene) in a single molecule orgsyn.org. This illustrates a clear pathway for creating complex sulfur-containing heterocycles that incorporate the core structural elements of this compound.

Integration into Pyrimidine-Based Scaffolds

The morpholine and bromobenzyl moieties can be effectively integrated into pyrimidine frameworks to create hybrid molecules with potential biological activities. A notable example is the synthesis of 1-(4-bromobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione. This process involves a two-step reaction. Initially, 3-methyl-6-chlorouracil is reacted with 4-bromobenzyl bromide under basic conditions using diisopropylethylamine (DIPEA) in tetrahydrofuran (THF). The resulting intermediate is then reacted with morpholine in the presence of potassium carbonate and triethylamine in acetonitrile under reflux to yield the final product. This synthetic approach allows for the creation of a library of pyrimidine-morpholine hybrids by varying the substituted benzyl bromides.

| Compound Name | Substituent on Benzyl Ring | Yield (%) | Physical State |

|---|---|---|---|

| 1-(4-bromobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione | 4-Bromo | 78 | Yellow powder |

| 1-(3-chlorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione | 3-Chloro | 65 | Yellow powder |

| 3-methyl-1-(4-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione | 4-Trifluoromethyl | 75 | White powder |

Derivatization via Thiazole (B1198619) and Pyrazoline Ring Systems

The structural framework of this compound can be expanded by incorporating other heterocyclic rings, such as thiazole and pyrazoline. While direct derivatization of this compound is not explicitly detailed in the provided research, analogous structures combining the key components have been synthesized.

For thiazole derivatives, a general synthetic route involves the reaction of p-bromoacetophenone with thiourea in the presence of iodine to form 4-(4-bromophenyl)thiazol-2-amine. This intermediate can then be reacted with various aromatic aldehydes to produce a range of Schiff bases, incorporating the 4-bromophenylthiazole moiety into larger molecular structures e3s-conferences.org.

In the context of pyrazoline ring systems, research has focused on the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives that bear a pyrazoline scaffold. The synthesis involves the reaction of a substituted chalcone with a hydrazinyl-thiopyranopyrimidine derivative in glacial acetic acid. This method has been used to create compounds such as (R)-4-(2-(5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine, which contains the 4-bromophenyl, morpholine, and pyrazoline moieties.

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| (R)-4-(2-(3-(4-Bromophenyl)-5-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | 78 | 185–186 |

| (R)-4-(2-(5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | 71 | 220–221 |

| (R)-4-(2-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | 69 | 167–168 |

Synthesis of N-Aralkyl Substituted 4-(2-(arylsulfamoyl)ethyl)morpholine Derivatives

A significant class of derivatives includes the N-aralkyl substituted 4-(2-(arylsulfamoyl)ethyl)morpholines. The synthesis of these compounds, specifically the 4-(2-(N-(4-bromobenzyl)arylsulfamoyl)ethyl)morpholine series, is achieved through a two-step process researchgate.net.

The first step involves the reaction of 4-(2-aminoethyl)morpholine with various arylsulfonyl chlorides in water, with the pH controlled by 10% sodium carbonate, to produce 4-(2-(arylsulfamoyl)ethyl)morpholine intermediates researchgate.net. In the subsequent step, these intermediates are reacted with 4-bromobenzyl bromide in dimethylformamide (DMF) in the presence of sodium hydride (NaH) to yield the final N-aralkyl substituted products researchgate.net. The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H-NMR, and EI-MS researchgate.net.

| Reactants | Reaction Conditions | Product |

|---|---|---|

| 4-(2-aminoethyl)morpholine and arylsulfonyl chlorides | Water, 10% Na2CO3 | 4-(2-(arylsulfamoyl)ethyl)morpholine |

| 4-(2-(arylsulfamoyl)ethyl)morpholine and 4-bromobenzyl bromide | DMF, NaH | 4-(2-(N-(4-bromobenzyl)arylsulfamoyl)ethyl)morpholine |

Green Chemistry Principles in the Synthesis of Morpholine Derivatives

The application of green chemistry principles to the synthesis of morpholine derivatives is an area of active research, aiming to develop more environmentally benign and efficient processes. Traditional methods for synthesizing morpholines from 1,2-amino alcohols can be inefficient nih.govchemrxiv.org.

A greener approach involves a one or two-step, redox-neutral protocol using inexpensive and less hazardous reagents like ethylene sulfate and potassium tert-butoxide (tBuOK) nih.govchemrxiv.org. This method allows for the conversion of 1,2-amino alcohols to morpholines with high yields and avoids the use of heavy metal hydrides often employed in traditional reduction steps nih.govchemrxiv.org. The key to this methodology is the selective monoalkylation of the amine with ethylene sulfate nih.govchemrxiv.org. This process has been successfully scaled up and offers significant environmental and safety advantages over conventional methods nih.govchemrxiv.org.

Another green chemistry approach is the use of N-formylmorpholine as a green solvent in organic synthesis researchgate.net. N-formylmorpholine is chemically stable, non-toxic, and non-corrosive, making it a suitable alternative to more hazardous solvents for the synthesis of various heterocyclic compounds researchgate.net.

Advanced Spectroscopic and Crystallographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(4-Bromobenzyl)morpholine, the expected ¹H NMR spectrum would show distinct signals for the protons on the bromobenzyl group and the morpholine (B109124) ring. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons (CH₂) adjacent to the aromatic ring would likely appear as a singlet, while the protons of the morpholine ring would exhibit characteristic multiplets corresponding to the axial and equatorial positions.

However, a thorough search of scientific databases has not yielded any published experimental ¹H NMR data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. One would expect to see signals for the four different types of carbon atoms in the 4-bromophenyl group and the three unique carbon environments in the morpholine ring, in addition to the benzylic carbon.

As with ¹H NMR, no experimental ¹³C NMR data for this compound has been found in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, C-N stretching of the tertiary amine in the morpholine ring, and C-O-C stretching of the ether linkage in the morpholine ring. The C-Br stretching vibration would also be present at a lower frequency.

Despite the predictability of these functional group absorptions, specific experimental IR spectra for this compound are not available in published research.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular ion peak for this compound would be expected at m/z corresponding to its molecular weight (256.14 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Common fragmentation pathways would likely involve cleavage of the benzylic bond and fragmentation of the morpholine ring.

While predicted mass spectral data is available on databases such as PubChem, experimentally obtained mass spectra and detailed fragmentation analyses for this compound have not been located in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. If a suitable single crystal of this compound could be grown, this technique would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

A search for crystallographic data has revealed no published crystal structures for this compound.

Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of a compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, these techniques would be used to confirm the presence of a single species and to identify any potential impurities from the synthesis.

While commercial suppliers of this compound likely use these methods for quality control, detailed experimental conditions and results are not typically published in the scientific literature for commercially available reagents.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the fundamental properties of a molecule based on the principles of quantum mechanics. These ab initio methods are crucial for understanding molecular geometry, electronic distribution, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular properties. For 4-(4-Bromobenzyl)morpholine, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to find the lowest energy conformation of the molecule.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.91 Å |

| C-N (Aromatic-Morpholine) | ~1.47 Å | |

| C-O (Morpholine) | ~1.43 Å | |

| C-N (Morpholine) | ~1.46 Å | |

| Bond Angle | C-C-Br (Aromatic) | ~119.8° |

| C-N-C (Morpholine) | ~112.5° | |

| C-O-C (Morpholine) | ~111.5° |

Note: These values are representative and depend on the specific level of theory (functional and basis set) used in the calculation.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor ajchem-a.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity researchgate.net.

For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, indicating this region is the most likely site for electrophilic attack. The LUMO is often distributed across the same aromatic system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer researchgate.net. These calculations are vital for predicting how the molecule will behave in chemical reactions and biological interactions.

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Note: Values are illustrative and derived from DFT calculations on similar molecular structures.

Vibrational frequency calculations are performed to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The Potential Energy Distribution (PED) analysis assigns calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes nih.gov.

For this compound, characteristic vibrational modes can be predicted. For instance, C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The morpholine (B109124) ring would exhibit characteristic C-H stretching below 3000 cm⁻¹, as well as C-O and C-N stretching modes. The C-Br stretching vibration is typically found at lower frequencies. This theoretical spectrum serves as a valuable reference for interpreting experimental spectroscopic data.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Modes

| Frequency (cm⁻¹) | Assignment (PED) | Vibrational Mode |

|---|---|---|

| ~3050 | Aromatic C-H | Stretching |

| ~2950 | Morpholine C-H | Asymmetric Stretching |

| ~2850 | Morpholine C-H | Symmetric Stretching |

| ~1590 | Aromatic C=C | Stretching |

| ~1250 | C-N | Stretching |

| ~1115 | C-O-C | Asymmetric Stretching |

| ~1070 | Benzyl-N | Stretching |

| ~650 | C-Br | Stretching |

Note: Frequencies are theoretical and may be scaled to better match experimental data.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex journaljpri.com. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level nih.gov.

Docking simulations of this compound into the active site of a target protein can reveal crucial information about its binding mode. The analysis identifies key amino acid residues involved in the interaction and the types of non-covalent forces that stabilize the ligand-receptor complex.

The distinct chemical features of this compound allow for a variety of interactions:

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzyl (B1604629) ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Studies on similar morpholine-containing compounds have shown their potential to bind to various enzymes, such as kinases, by occupying specific pockets and forming critical hydrogen bonds mdpi.com.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower (more negative) binding energy value indicates a more stable ligand-receptor complex and thus a higher predicted affinity dergipark.org.tr. These scores are used to rank potential ligands and prioritize them for further experimental testing.

Furthermore, docking simulations can predict the conformational changes that both the ligand and the receptor may undergo upon binding. The flexibility of the morpholine ring and the rotational freedom around the benzyl-nitrogen bond allow this compound to adopt various conformations to achieve an optimal fit within a binding site.

Table 4: Illustrative Molecular Docking Results for this compound with Potential Protein Targets

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Interaction Types |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase (AChE) | -9.2 | Trp84, Tyr334 | π-π Stacking, Hydrophobic |

| Enoyl-ACP Reductase (InhA) | -7.9 | Tyr158, Met199 | Hydrogen Bond, Halogen Bond |

Note: This data is hypothetical and serves to illustrate the type of information generated from molecular docking studies. Actual results depend on the specific protein target and docking software used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions, conformational changes, and interactions with the surrounding environment, such as a solvent or a biological receptor.

For a molecule like this compound, MD simulations can elucidate several key aspects:

Conformational Flexibility : The simulations can explore the rotational freedom around the single bonds, particularly the bond connecting the benzyl group to the morpholine ring and the bond connecting the bromophenyl ring to the methylene (B1212753) bridge. This helps identify the most stable conformations and the energy barriers between them.

Solvation Effects : By simulating the compound in a solvent box (e.g., water), MD can model how solvent molecules arrange around the solute and calculate properties like the solvation free energy. This is critical for understanding its solubility and behavior in different environments.

Stability of Interactions : When studying the interaction of this compound with a target protein, MD simulations can assess the stability of the binding pose obtained from molecular docking. nih.gov The simulation tracks the movement of the ligand within the binding site, providing information on the durability of key interactions like hydrogen bonds or hydrophobic contacts over a set period. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com QSAR models are developed by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally measured activity. fiveable.meresearchgate.net Once validated, these models can predict the activity of new, untested compounds. wikipedia.org

The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. fiveable.me QSAR modeling involves several key steps:

Data Set Collection : A series of compounds with known biological activities is compiled.

Descriptor Calculation : For each molecule, various descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., molecular shape).

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the activity. fiveable.menih.gov

Validation : The model's predictive power is rigorously tested to ensure its reliability.

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size. |

| Topological | Wiener Index, Randić Index | Describes molecular branching and connectivity. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to polarity and chemical reactivity. |

| Hydrophobic | LogP | Measures lipophilicity, crucial for membrane permeability. |

| Steric | Molar Refractivity, van der Waals Volume | Describes the size and shape of the molecule. |

Intermolecular Interactions and Energy Framework Analysis

Understanding the intermolecular interactions within a crystal is essential for predicting its physical properties, such as stability and solubility. Energy framework analysis, often performed using software like CrystalExplorer, visualizes and quantifies the energetic contributions of different intermolecular interactions. mdpi.com This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors, providing a comprehensive picture of the crystal's energetic landscape. mdpi.com The resulting frameworks are displayed as cylinders connecting molecular centroids, where the cylinder's thickness is proportional to the interaction strength. mdpi.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, separating it from its neighbors. The surface is colored based on different properties, most commonly dnorm, which indicates the nature of intermolecular contacts. Red spots on the dnorm surface highlight short, significant contacts like hydrogen bonds, while blue regions represent weaker, longer contacts.

This analysis can be condensed into a two-dimensional "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. crystalexplorer.netnih.gov This plot provides a quantitative summary of all intermolecular contacts in the crystal. crystalexplorer.net

For a compound like this compound, the key interactions expected to be prominent in its fingerprint plot include:

H···H contacts : Typically the most abundant interaction, appearing as a large, diffuse region in the center of the plot. nih.gov

Br···H/H···Br contacts : These appear as distinct "wings" on the plot and are crucial for the packing of brominated compounds. nih.govnih.gov Their percentage contribution provides insight into the importance of halogen interactions.

C···H/H···C contacts : These represent van der Waals forces and potential weak C-H···π interactions involving the aromatic ring. nih.gov

O···H/H···O contacts : These indicate the presence of weak C-H···O hydrogen bonds involving the morpholine oxygen atom. scirp.org

Table 2: Typical Contributions of Intermolecular Contacts for Brominated Organic Compounds from Hirshfeld Surface Analysis

| Contact Type | Typical Percentage Contribution | Appearance on Fingerprint Plot |

| H···H | 35-60% | Large, central region |

| Br···H/H···Br | 10-15% | Sharp, distinct "wings" |

| C···H/H···C | 15-25% | Less defined "wings" |

| O···H/H···O | 5-10% | Scattered points at lower de/di |

| N···H/H···N | 5-15% | Scattered points, often overlapping with O···H |

| (Note: These are representative ranges based on similar structures and can vary) nih.govnih.gov |

Atoms-in-Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a theoretical framework used to analyze the electron density distribution in a molecule. This analysis can rigorously define chemical bonds and characterize the nature of both covalent and non-covalent interactions.

The core of AIM analysis is the identification of bond critical points (BCPs) in the electron density (ρ). A BCP is a point between two interacting atoms where the gradient of the electron density is zero. The properties of the electron density at these BCPs provide quantitative information about the interaction:

Electron Density (ρ(r)) : Its magnitude correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of shared-shell interactions (covalent bonds), while a positive value signifies closed-shell interactions (like hydrogen bonds, van der Waals forces, and ionic bonds).

For this compound, AIM analysis could be used to:

Characterize the C-Br bond, determining its degree of covalent and ionic character.

Identify and quantify weak intramolecular and intermolecular hydrogen bonds, such as C-H···O and C-H···N interactions involving the morpholine ring.

Analyze potential Br···H and Br···N halogen bonds, which are important directional interactions that can influence crystal packing.

By providing a detailed and quantitative description of the bonding and intermolecular forces, AIM analysis complements the more visual and qualitative insights gained from Hirshfeld surface analysis.

Applications in Medicinal Chemistry and Pharmaceutical Research

Investigation of Biological Activities

Antimicrobial Properties

The search for novel antimicrobial agents is a critical area of pharmaceutical research due to the increasing challenge of drug-resistant pathogens. Morpholine (B109124) derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities.

While direct studies on the antibacterial activity of 4-(4-Bromobenzyl)morpholine are limited, research on structurally related compounds provides valuable insights. A study on a series of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives demonstrated good inhibitory action against various Gram-negative bacterial strains, with some exceptions noted for Gram-positive bacteria like B. subtilis researchgate.netchempublishers.com.

Another study investigating novel semicarbazides based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide scaffold identified a derivative containing a 4-bromophenyl moiety as the most active compound. This particular compound exhibited significant antibacterial potential against the Gram-positive bacterium Enterococcus faecalis, with a reported Minimum Inhibitory Concentration (MIC) value of 3.91 µg/mL nih.gov. The presence of the 4-bromophenyl group was considered important for the observed activity.

These findings suggest that the 4-bromobenzyl moiety, in combination with a morpholine or related heterocyclic structure, can contribute to antibacterial activity. The mechanism of action is often attributed to the structural similarities with essential bacterial metabolites, potentially disrupting key metabolic pathways researchgate.net.

Antibacterial Activity of a Structurally Related Compound

| Compound | Bacterium | Activity (MIC) |

|---|---|---|

| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 µg/mL nih.gov |

These studies highlight the versatility of the morpholine scaffold in the design of new antifungal agents. The introduction of different substituents on the morpholine ring or associated aromatic systems can significantly influence the antifungal spectrum and potency nih.gov.

Anticancer / Antiproliferative Potential

The morpholine heterocycle is a key component in numerous anticancer drugs, and its derivatives are actively being explored for their antiproliferative properties nih.govnih.gov. The rationale behind this interest lies in the ability of the morpholine ring to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Research on various morpholine-substituted compounds has demonstrated significant cytotoxic activity against a range of cancer cell lines. For example, a series of morpholine-substituted quinazoline (B50416) derivatives were evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. Two compounds from this series, AK-3 and AK-10, displayed significant cytotoxic activity. Specifically, AK-10 showed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cells, respectively nih.govnih.gov.

Another study on morpholine-substituted tetrahydroquinoline derivatives identified a compound, 10e, as a potent candidate against A549 cells with an IC50 of 0.033 µM mdpi.com. Furthermore, novel quinoline-oxadiazole derivatives containing a 4-bromophenyl group have shown considerable cytotoxic activities against HepG2 (hepatocellular carcinoma) and MCF-7 cell lines, with some derivatives exhibiting greater potency than the reference drug erlotinib (B232) rsc.orgresearchgate.net.

These findings underscore the importance of the morpholine moiety and substitutions, such as the 4-bromophenyl group, in achieving potent and selective anticancer activity.

Cytotoxicity of Structurally Related Morpholine Derivatives

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| AK-10 (morpholine-quinazoline derivative) | A549 (Lung Carcinoma) | 8.55 ± 0.67 μM nih.gov |

| AK-10 (morpholine-quinazoline derivative) | MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 μM nih.gov |

| AK-10 (morpholine-quinazoline derivative) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 μM nih.gov |

| 10e (morpholine-tetrahydroquinoline derivative) | A549 (Lung Carcinoma) | 0.033 µM mdpi.com |

| Quinoline-oxadiazole derivative with 4-bromophenyl group | HepG2 (Hepatocellular Carcinoma) | 0.137–0.332 µg/mL rsc.org |

| Quinoline-oxadiazole derivative with 4-bromophenyl group | MCF-7 (Breast Adenocarcinoma) | 0.164–0.583 µg/mL rsc.org |

Induction of Apoptosis

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Studies on morpholine-containing compounds have shown that they can trigger this process in cancer cells. For instance, the previously mentioned morpholine-substituted quinazoline derivatives, AK-3 and AK-10, were found to induce apoptosis in SHSY-5Y cells nih.gov. Mechanistic studies suggested that these compounds might interact with Bcl-2 proteins, key regulators of apoptosis, to initiate the cell death cascade nih.gov. The induction of apoptosis is a desirable characteristic for an anticancer drug, as it leads to the controlled elimination of tumor cells.

Induction of Autophagy

Autophagy is a cellular self-degradation process that can have a dual role in cancer. It can act as a survival mechanism for cancer cells under stress, but it can also lead to cell death. The modulation of autophagy is therefore being explored as a potential therapeutic strategy nih.govmdpi.commdpi.com. While direct evidence linking this compound to autophagy induction is not available, the broader context of cancer therapy suggests that understanding a compound's effect on this pathway is crucial. In some contexts, inducing autophagy can sensitize cancer cells to the effects of other anticancer drugs nih.gov. Further research is needed to determine if this compound or its derivatives can modulate autophagic pathways in cancer cells.

Inhibition of Cell Migration and Colony Formation

There are no available scientific studies that specifically investigate the inhibitory effects of this compound on cell migration and colony formation.

Cell Cycle Arrest Mechanisms

An extensive search of peer-reviewed scientific databases yields no studies focused on the mechanisms by which this compound might induce cell cycle arrest.

Enzyme Inhibition Studies

Carbonic Anhydrase (CA-II) Inhibition

There is no published research specifically evaluating this compound as an inhibitor of Carbonic Anhydrase II (CA-II).

PI3K Inhibitor Research

There is no direct research available that investigates this compound in the context of PI3K inhibition.

Survivin Inhibitor Research

No studies have been published that explore the potential of this compound as a survivin inhibitor.

Sphingosine Kinase 1 Inhibition

Sphingosine Kinase 1 (SphK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the formation of the pro-survival signaling molecule sphingosine-1-phosphate (S1P). nih.gov Its role in promoting cell proliferation and survival has made it a significant target in cancer therapy. nih.govnih.gov The inhibition of SphK1 is a promising strategy for developing novel therapeutics for various cancers and inflammatory diseases. nih.gov

While direct studies on this compound as a SphK1 inhibitor are not extensively detailed in publicly available research, the exploration of molecules with similar structural features provides valuable insights. For instance, SKI-II, a well-characterized SphK1 inhibitor, features a substituted thiazole (B1198619) ring and a phenol (B47542) group. mdpi.com The development of competitive inhibitors that bind to the lipid-binding pocket of SphK1 is a common strategy. mdpi.com The morpholine moiety, present in this compound, is known to be a versatile pharmacophore that can interact with target proteins like kinases, suggesting its potential role in the design of SphK1 inhibitors. nih.gove3s-conferences.org The development of synthetic molecules that target the SphK1/S1P signaling axis has yielded inhibitors with activity in the micromolar to nanomolar range. nih.gov

Anti-inflammatory Properties

The morpholine scaffold is a key feature in many compounds developed for their anti-inflammatory effects. chemimpex.com This heterocyclic motif is recognized for its ability to be incorporated into molecules that exhibit a wide range of pharmacological activities, including anti-inflammatory action. nih.gove3s-conferences.org Compounds containing the morpholine ring have been investigated for their potential to mitigate inflammatory responses. researchgate.net

Research into related compounds, such as 4-(4-Bromophenyl)morpholine, highlights their utility as intermediates in the synthesis of anti-inflammatory drugs. chemimpex.com The structural components of this compound, namely the brominated phenyl ring and the morpholine group, are often found in molecules designed to possess anti-inflammatory properties. For example, studies on various thiosemicarbazone derivatives, including those with a bromophenyl group, have been conducted to evaluate their anti-inflammatory potential. researchgate.net

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. mdpi.com The morpholine ring is considered a "privileged pharmacophore" and has been incorporated into various synthetic compounds to explore their potential antileishmanial activity. nih.gove3s-conferences.org Reviews on the medicinal chemistry of morpholine-containing molecules often highlight their promise in targeting the Leishmania parasite. nih.gov

While specific data on this compound's efficacy against Leishmania species is limited in the reviewed literature, the general strategy of using morpholine-based compounds is well-established. For example, various chiral compounds have been synthesized and tested against several Leishmania strains, demonstrating the potential of novel chemical entities in this therapeutic area. nih.gov The Medicines for Malaria Venture (MMV) has also provided open-access boxes of compounds, some of which have shown promising activity against intracellular Leishmania major amastigotes, further indicating that diverse chemical scaffolds can serve as starting points for antileishmanial drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Impact of Substituents on Biological Efficacy

The biological activity of a molecule can be significantly altered by making small changes to its structure, such as adding or changing substituent groups. drugdesign.org In the case of this compound analogues, the nature and position of substituents on the phenyl ring can drastically affect their therapeutic properties.

For instance, the presence of different functional groups can influence factors like binding affinity to a target receptor, solubility, and metabolic stability. SAR analyses help to identify which modifications are likely to lead to improved activity or other desirable properties. drugdesign.org This systematic approach allows medicinal chemists to rationally design new compounds with enhanced efficacy. nih.gov

Table 1: Hypothetical SAR Data for Analogues (This table is for illustrative purposes to demonstrate the principles of SAR and is not based on specific experimental data for this compound)

| Compound | R-Group on Phenyl Ring | Biological Activity (IC50, µM) |

| Analogue 1 | 4-Bromo | 5.2 |

| Analogue 2 | 4-Chloro | 7.8 |

| Analogue 3 | 4-Fluoro | 10.1 |

| Analogue 4 | 4-Methoxy | 15.5 |

| Analogue 5 | 4-Nitro | 2.1 |

Role of the Morpholine Moiety in Pharmacophore Design

The morpholine ring is a highly valued scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.gov It is considered a "privileged structure" because it appears in numerous bioactive molecules and approved drugs. nih.gov The inclusion of a morpholine moiety can enhance a molecule's potency and modulate its pharmacokinetic profile. nih.gov

Key attributes of the morpholine ring in drug design include:

Improved Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can improve the aqueous solubility of the parent molecule.

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to a longer duration of action in the body. nih.gov

Target Interaction: The nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors, contributing to the compound's binding affinity. nih.govresearchgate.net

Structural Scaffold: It provides a versatile and synthetically accessible framework for building more complex molecules. nih.gov

The ability of the morpholine ring to positively influence both the pharmacodynamic and pharmacokinetic properties of a drug candidate makes it a frequently used component in pharmacophore design. nih.govnih.gov

Influence of Halogenation on Bioactivity

The introduction of halogen atoms, such as the bromine in this compound, is a common strategy in drug design to modulate a compound's biological activity. Halogenation can have a profound impact on several properties of a molecule.

Table 2: Effects of Halogenation on Molecular Properties

| Property | Influence of Halogenation |

| Lipophilicity | Increases lipophilicity (hydrophobicity), which can enhance membrane permeability and cell uptake. |

| Binding Affinity | Halogen atoms can form halogen bonds, a type of non-covalent interaction with biological targets, potentially increasing binding affinity and selectivity. |

| Metabolic Stability | The presence of a halogen can block sites of metabolism, leading to increased metabolic stability and a longer half-life. |

| Electronic Effects | Halogens are electron-withdrawing and can alter the electronic properties of the aromatic ring, which can influence receptor interactions. |

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

The compound this compound serves as a crucial pharmaceutical intermediate, acting as a versatile building block in the synthesis of more complex, biologically active molecules. medchemexpress.com Its structure, which combines a morpholine ring and a brominated benzyl (B1604629) group, offers medicinal chemists a valuable scaffold for creating novel therapeutic agents across various disease areas. The utility of this intermediate is rooted in the established significance of the morpholine moiety as a "privileged pharmacophore" in drug design. nih.gov

The 4-bromobenzyl portion of the molecule provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of larger, more intricate molecular architectures. This adaptability makes it a key component in the synthesis of compounds targeting a range of biological pathways. For instance, the closely related intermediate, 4-(4-bromophenyl)morpholine, is utilized in the development of novel drugs for neurological disorders and cancer. chemimpex.com

The structural motifs present in this compound are found in several classes of advanced drug candidates and investigational compounds. This highlights the importance of this intermediate in constructing molecules with desired therapeutic effects.

Table 1: Therapeutic Targets and Investigational Compounds Featuring the Morpholine Scaffold This table showcases examples of drug classes and compounds where the morpholine ring, a key component of this compound, is integral to the molecular design and therapeutic function.

| Therapeutic Target/Drug Class | Example Compound/Concept | Therapeutic Area |

| Neurokinin-1 (NK1) Receptor Antagonists | L-733,060 | Neurological Disorders, Emesis clockss.orgnih.gov |

| Lysine-Specific Demethylase 1 (LSD1) Inhibitors | GSK2879552 | Oncology (Leukemia) nih.govtandfonline.com |

| DNA Gyrase Inhibitors | Quinoline-oxadiazole derivatives | Antimicrobial rsc.orgresearchgate.net |

| Anticancer Agents | Thiazol-2-amine derivatives | Oncology nih.gov |

The synthesis of these complex molecules often involves multi-step processes where intermediates like this compound can be introduced to form the core structure of the final active pharmaceutical ingredient. researchgate.netchemicalbook.com

Exploration of Pharmacokinetics and Drug-like Properties

While this compound is an intermediate and not an active drug itself, its molecular properties are intentionally designed to impart favorable pharmacokinetic characteristics to the final drug molecule. The selection of intermediates in drug discovery is heavily influenced by how their constituent parts will affect the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the end compound. nih.gov

The morpholine ring is frequently incorporated into drug candidates specifically to enhance their drug-like properties. nih.gove3s-conferences.org It is recognized for its ability to improve metabolic stability, increase aqueous solubility, and enhance cell permeability. nih.govresearchgate.net The nitrogen atom in the morpholine ring is weakly basic, which can help in forming soluble salts, while the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov

The predicted physicochemical properties of this compound suggest its suitability as a fragment for building drug-like molecules. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the potential of a resulting compound to be orally bioavailable.

Table 2: Physicochemical Properties of this compound This table details the calculated and known physical and chemical properties of the title compound, which are key indicators of its utility in creating molecules with good drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C11H14BrNO | sigmaaldrich.com |

| Molecular Weight | 256.14 g/mol | sigmaaldrich.com |

| XlogP (Predicted) | 2.3 | uni.lu |

| Monoisotopic Mass | 255.02588 Da | uni.lu |

| Physical Form | Solid | sigmaaldrich.com |

In the early stages of drug discovery, derivatives synthesized from this intermediate would undergo a battery of in vitro ADME assays to experimentally determine their pharmacokinetic viability. bioduro.comcreative-biolabs.com These tests provide crucial data on how a potential drug will behave in a biological system, guiding further optimization efforts. nih.gov

Table 3: Common In Vitro ADME Assays in Drug Discovery This table outlines standard laboratory tests used to evaluate the pharmacokinetic properties of drug candidates, such as those that could be synthesized from this compound.

| Assay Type | Purpose | Key Parameter Measured |

| Metabolic Stability | To assess how quickly the compound is metabolized by liver enzymes. | Half-life (t½), Intrinsic Clearance (CLint) nih.gov |

| Plasma Stability | To determine the compound's stability in blood plasma. | Percentage of compound remaining over time nih.gov |

| Permeability (e.g., PAMPA, Caco-2) | To predict absorption across the intestinal wall. | Apparent Permeability coefficient (Papp) bioduro.com |

| Plasma Protein Binding | To measure the extent to which a compound binds to proteins in the blood. | Percentage of unbound drug nih.gov |

| CYP450 Inhibition | To identify potential for drug-drug interactions by inhibiting key metabolic enzymes. | IC50 (half-maximal inhibitory concentration) nih.gov |

| Solubility | To measure the compound's ability to dissolve in aqueous solutions. | Kinetic and Thermodynamic Solubility bioduro.com |

The strategic use of intermediates like this compound, which contain pharmacokinetically advantageous groups like the morpholine ring, is a key strategy for improving the success rate of drug discovery programs. nih.gov

Advanced Applications in Organic Synthesis Beyond Medicinal Chemistry

Reagent in Diverse Chemical Transformations

The aryl bromide moiety of 4-(4-Bromobenzyl)morpholine serves as a highly effective functional handle for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Although specific examples detailing the use of this compound in all of these reactions are not extensively documented in readily available literature, its reactivity can be confidently inferred from studies on analogous aryl bromides like 4-bromotoluene (B49008) and 4-bromoanisole (B123540).

Key transformations for which this compound is a suitable substrate include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or alkyl group. For instance, reacting it with phenylboronic acid would yield 4-(4-phenylbenzyl)morpholine. Studies on similar substrates, such as the coupling of 4-bromoanisole with phenylboronic acid, demonstrate the feasibility and efficiency of this transformation researchgate.net.

Heck Reaction: In a Heck reaction, this compound could be coupled with an alkene to form a substituted alkene, again leveraging a palladium catalyst organic-chemistry.orglibretexts.org. This allows for the extension of the aromatic core with vinyl groups, which are themselves versatile intermediates for further synthetic manipulations. The reaction typically exhibits high selectivity for the trans isomer organic-chemistry.org.

Buchwald-Hartwig Amination: This powerful reaction would enable the formation of a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine rsc.orgwikipedia.org. This is a key method for synthesizing complex aniline (B41778) derivatives. For example, reacting this compound with a primary amine like aniline would result in a diarylamine structure. The choice of palladium precatalyst and phosphine (B1218219) ligand is crucial for achieving high yields in these transformations rsc.orglibretexts.org.

The following table summarizes the potential outcomes of these transformations with this compound as the starting reagent.

| Reaction Name | Coupling Partner | Potential Product Structure | Bond Formed |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | C-C (Aryl-Aryl) | |

| Heck Reaction | Styrene | C-C (Aryl-Vinyl) | |

| Buchwald-Hartwig Amination | Aniline | C-N (Aryl-Amine) |

Building Block for Complex Organic Molecules

The rigid structure of the bromophenyl group combined with the conformational flexibility and favorable physicochemical properties of the morpholine (B109124) ring makes this compound an attractive building block for the synthesis of complex, polycyclic, and biologically active molecules. The morpholine moiety is often incorporated into drug candidates to improve properties such as aqueous solubility and metabolic stability.

A notable example of a structurally related compound being used as a building block is in the synthesis of potent and selective dopamine (B1211576) D4 receptor antagonists nih.gov. In a multi-step synthesis, a chiral morpholine core is elaborated with various substituents. One of the key analogs prepared is a 4-(4-chlorobenzyl) derivative, which is structurally analogous to this compound. The synthesis involved a copper-mediated coupling of a Boc-protected hydroxymethyl)morpholine with an appropriate aryl bromide nih.gov. The 4-halobenzyl moiety was found to be a key component for potent antagonist activity. This demonstrates how the 4-(halobenzyl)morpholine scaffold serves as a crucial foundation for constructing molecules with specific and high-affinity biological targets. The bromine atom in this compound offers a reactive site for further diversification through the cross-coupling reactions mentioned previously, allowing for the generation of a library of complex molecules from a common intermediate.

Applications in the Synthesis of Specific Compound Classes (e.g., Sulfonamides)

The morpholine nucleus is a common feature in a variety of sulfonamide-containing compounds, which are a cornerstone of many therapeutic agents chemsociety.org.ng. The synthesis of morpholine-containing sulfonamides is a well-established area of organic chemistry.

The most direct method for preparing morpholine sulfonamides involves the reaction of morpholine with a substituted benzenesulfonyl chloride in the presence of a base chemsociety.org.ngresearchgate.net. This nucleophilic substitution reaction results in the formation of a stable sulfonamide linkage. While this method does not directly utilize this compound as a starting material, the compound serves as a valuable precursor for more complex sulfonamide derivatives.

For instance, this compound can be envisioned as a key intermediate in multi-step syntheses. A synthetic strategy could involve a palladium-catalyzed Suzuki-Miyaura coupling reaction where this compound is first converted to its corresponding boronic acid derivative. This intermediate could then be coupled with a different aryl halide that already contains a sulfonamide group.

Alternatively, palladium-catalyzed three-component synthesis methods have been developed for diverse sulfonamides. These can involve the coupling of an in-situ generated sulfamoyl chloride (from morpholine and sulfuryl chloride) with a boronic acid researchgate.net. In such a scheme, a boronic acid derived from this compound could be a potential coupling partner.

Furthermore, complex sulfonamides containing a bromophenyl moiety are themselves valuable intermediates for further functionalization mdpi.com. For example, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their biological activities mdpi.com. The presence of the bromophenyl group in these molecules allows for subsequent synthetic modifications, illustrating the utility of the bromo-functional group in the broader context of complex sulfonamide synthesis.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of morpholine (B109124) derivatives is a well-studied area, providing a foundation for developing improved methods for 4-(4-Bromobenzyl)morpholine. nih.gov A common approach involves the nucleophilic substitution reaction between morpholine and a substituted benzyl (B1604629) halide. For instance, a structurally similar compound, 4-(4-bromo-3-fluorobenzyl)morpholine, is synthesized by reacting morpholine with 1-bromo-4-(bromomethyl)-2-fluorobenzene in the presence of a base like potassium carbonate. chemicalbook.com

Future research should focus on creating more efficient, cost-effective, and environmentally friendly synthetic pathways. Key areas for exploration include:

Green Chemistry Approaches: Utilizing safer solvents, reducing waste, and employing milder reaction conditions to minimize environmental impact.

Catalyst Innovation: Investigating novel catalysts to improve reaction yields, reduce reaction times, and enhance the selectivity of the synthesis.

Process Optimization: Developing scalable synthesis methods suitable for large-scale production, which is crucial for potential pharmaceutical applications. chemrxiv.org

Flow Chemistry: Exploring continuous flow manufacturing processes, which can offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch methods.

In-depth Mechanistic Studies of Biological Activities

The morpholine scaffold is a key component in molecules targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.nete3s-conferences.orgtandfonline.com The presence of the 4-bromobenzyl moiety on the morpholine ring of the title compound is expected to confer specific biological activities that warrant detailed investigation.

Future mechanistic studies are essential to understand how this compound interacts with biological systems at the molecular level. This research should aim to:

Identify Molecular Targets: Utilize techniques like affinity chromatography, proteomics, and computational modeling to identify the specific enzymes, receptors, or other proteins that the compound binds to. nih.gov

Elucidate Signaling Pathways: Investigate the downstream effects of the compound's binding, determining which cellular signaling pathways are modulated. For example, many morpholine derivatives are known to act as kinase inhibitors, and it would be valuable to screen this compound against various kinase panels. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to understand how structural modifications affect its biological activity. This can provide insights into the key pharmacophoric features required for its effects and guide the design of more potent and selective molecules. e3s-conferences.org

Exploration of New Therapeutic Targets

The identification of the molecular mechanisms of this compound will pave the way for exploring new therapeutic applications. The versatility of the morpholine ring suggests that this compound could have potential against a variety of diseases. nih.gov

Future research should systematically explore new therapeutic targets:

Anticancer Potential: Given that morpholine derivatives have shown promise as anticancer agents, future studies could evaluate this compound for its activity against various cancer cell lines. e3s-conferences.orgnih.gov Potential targets include enzymes crucial for tumor growth and survival, such as carbonic anhydrase or the mTOR pathway. mdpi.comnih.gov

Neurodegenerative Diseases: Morpholine-based compounds are being investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease by targeting key enzymes such as cholinesterase and monoamine oxidase. tandfonline.com Research could explore whether this compound can cross the blood-brain barrier and interact with these neurological targets.

Antimicrobial Activity: The bromophenyl group is a feature in some compounds with antibacterial properties. mdpi.com It would be valuable to screen this compound against a panel of pathogenic bacteria and fungi to assess its potential as an anti-infective agent.

Integration with Advanced Drug Delivery Systems

Small-molecule drugs like this compound can face challenges such as poor solubility, low bioavailability, and potential off-target toxicity. giiresearch.com Advanced drug delivery systems (DDS) offer a strategy to overcome these limitations and enhance therapeutic efficacy. nih.gov

Future research should focus on formulating this compound with various DDS:

Nanoparticle Encapsulation: Loading the compound into biodegradable and biocompatible nanoparticles (e.g., lipid-based or polymeric nanoparticles) could improve its solubility, protect it from degradation, and allow for controlled release. nih.govalameed.edu.iq

Targeted Delivery: Functionalizing these nanocarriers with specific ligands (e.g., antibodies or peptides) can direct the drug specifically to diseased cells or tissues, maximizing its therapeutic effect while minimizing systemic exposure and side effects. giiresearch.comfrost.com

Stimuli-Responsive Systems: Developing "smart" delivery systems, such as hydrogels or micelles, that release the compound in response to specific triggers in the microenvironment of the diseased tissue (e.g., changes in pH, temperature, or enzyme concentration) represents a cutting-edge approach to precision medicine. giiresearch.comalameed.edu.iq

Collaborative Interdisciplinary Research Initiatives

To fully realize the therapeutic potential of this compound, a concerted effort from researchers across multiple disciplines is required. The complexity of modern drug discovery and development necessitates a move away from siloed research toward integrated, collaborative initiatives.

Future progress will be accelerated by establishing collaborations between:

Synthetic and Medicinal Chemists: To design and create novel, efficient synthetic routes and to generate analogs for structure-activity relationship studies.

Pharmacologists and Biologists: To conduct in-depth in vitro and in vivo studies to determine the compound's biological activities, mechanisms of action, and efficacy.

Computational Scientists: To perform molecular modeling and docking studies to predict potential biological targets and guide the design of more potent derivatives.

Materials Scientists and Bioengineers: To develop and optimize advanced drug delivery systems to improve the compound's pharmacokinetic and pharmacodynamic profiles.

Such interdisciplinary collaborations will be crucial for translating fundamental research on this compound into tangible therapeutic applications.

Q & A

What are the established synthetic routes for 4-(4-Bromobenzyl)morpholine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves reductive amination between 4-bromobenzaldehyde and morpholine. A common approach (Scheme 2, ) utilizes catalytic hydrogenation or sodium borohydride (NaBH₄) as reducing agents. Key considerations include:

- Solvent selection: Polar aprotic solvents (e.g., THF, methanol) enhance reaction efficiency.

- Stoichiometry: A 1:1 molar ratio of aldehyde to morpholine minimizes side products like bis-alkylated amines.

- Temperature: Room temperature to 60°C balances reaction speed and decomposition risks.

Table 1: Comparison of Synthetic Routes

| Method | Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C | Methanol | 75–85 | >95 | |

| NaBH₄ reduction | NaBH₄ | THF | 65–75 | 90–95 |

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography: Resolves molecular conformation and crystal packing. SHELXL (via SHELX suite ) is standard for refining small-molecule structures. For example, highlights Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···Br, π-stacking) .

- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry; NOESY detects spatial proximity of benzyl and morpholine protons.

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Key Data:

- Crystallographic data (e.g., CCDC entries) should include thermal ellipsoid plots and hydrogen-bonding tables .

- NMR shifts: Benzyl protons appear at δ 3.5–4.0 ppm (CH₂), morpholine protons at δ 2.4–3.2 ppm (N–CH₂) .

How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

Discrepancies often arise from neglecting weak intermolecular forces (e.g., van der Waals interactions) in computational models. Strategies include:

Energy framework analysis ( ): Compares dimerization energies from CLP-PIXEL calculations with crystallographic packing .

Conformational sampling: Molecular dynamics (MD) simulations at varying temperatures account for flexible morpholine rings.

Hybrid methods: Pairing density functional theory (DFT) with experimental XRD data refines torsional angles and bond lengths.

Example: In , C–H···Br interactions (contributing ~15% to Hirshfeld surfaces) were underestimated in initial computational models but confirmed via AIM (Atoms-in-Molecules) analysis .

What experimental designs are optimal for evaluating this compound’s bioactivity, such as enzyme inhibition?

Methodological Answer:

- In vitro assays: Use recombinant enzymes (e.g., CYP450 isoforms ) to measure IC₅₀ values.

- Incubation conditions: 37°C, pH 7.4 (physiological buffer), 30-min pre-incubation with NADPH.

- Detection: LC-MS/MS quantifies metabolite formation (e.g., coumarin derivatives for CYP2A13).

- Structure-activity relationship (SAR): Compare with analogs (e.g., 4-(2-bromobenzyl)morpholine ) to identify critical substituents.

- Controls: Include positive inhibitors (e.g., pilocarpine for CYP2A) and vehicle controls (DMSO <0.1%).

Table 2: Example Bioactivity Data (Hypothetical)

| Compound | Enzyme Target | IC₅₀ (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| This compound | CYP2A13 | 0.8 | >100 (vs. CYP2A1) |

How should researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

Follow ICH Q2(R1) guidelines for method validation:

- Linearity: Calibration curves (1–100 µg/mL) with R² > 0.995.

- Accuracy/Precision: Spike recovery (90–110%) and %RSD <2% for intra-/inter-day tests.

- LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively.

Example: validates a spectrophotometric method for a morpholine derivative by assessing λ_max (275 nm), Beer-Lambert compliance, and interference checks with excipients .

What strategies mitigate decomposition of this compound under storage or experimental conditions?

Methodological Answer:

- Storage: Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- Light sensitivity: Use amber vials; UV-Vis stability studies confirm degradation kinetics.

- pH stability: Avoid strong acids/bases; morpholine rings hydrolyze at pH <2 or >12.

Data: TGA/DSC analysis (e.g., onset decomposition at 150°C) informs handling temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.